molecular formula C11H11F3O B13532507 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one

3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one

Katalognummer: B13532507
Molekulargewicht: 216.20 g/mol
InChI-Schlüssel: COOGVCOHBRKFPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a propanone backbone, with a 2,5-dimethylphenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropanoic acid.

    Reduction: 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol: The reduced form of the compound with an alcohol group.

    3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropanoic acid: The oxidized form with a carboxylic acid group.

    3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropane: The fully reduced form without the ketone group.

Uniqueness

3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both the trifluoromethyl group and the 2,5-dimethylphenyl substituent. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H11F3O

Molekulargewicht

216.20 g/mol

IUPAC-Name

3-(2,5-dimethylphenyl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C11H11F3O/c1-7-3-4-8(2)9(5-7)6-10(15)11(12,13)14/h3-5H,6H2,1-2H3

InChI-Schlüssel

COOGVCOHBRKFPF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)CC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.